molecular formula C9H8Cl2O3 B1460167 2,4-Dichloro-5-methylmandelic acid CAS No. 1803838-18-7

2,4-Dichloro-5-methylmandelic acid

Cat. No.: B1460167
CAS No.: 1803838-18-7
M. Wt: 235.06 g/mol
InChI Key: NRPKCBPPLIERJH-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as its CAS number .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multi-step reactions with various reagents .


Molecular Structure Analysis

Molecular structure analysis involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like titration, spectroscopy, and chromatography are often used .

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety data sheets provide information on the hazards of a compound, its safe handling procedures, and measures to take in case of exposure .

Future Directions

Future directions could involve finding new synthesis methods, discovering new reactions, or finding new applications for the compound .

Properties

IUPAC Name

2-(2,4-dichloro-5-methylphenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-4-2-5(8(12)9(13)14)7(11)3-6(4)10/h2-3,8,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPKCBPPLIERJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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